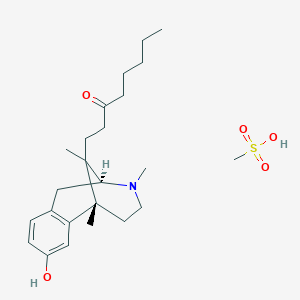

Tonazocine mesilate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H39NO5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1 |

InChI Key |

CQSTVPYARYSBNS-DWBMBBFHSA-N |

Isomeric SMILES |

CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Canonical SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for Tonazocine Mesilate

Synthetic Methodologies for the Tonazocine Core Structure

The benzomorphan (B1203429) scaffold, characterized by a hexahydro-2,6-methano-3-benzazocine ring system, serves as a foundational structure for many opioid analgesics and pharmacological tools nih.govnih.govresearchgate.net. Its synthesis often involves intricate multi-step processes aimed at establishing the rigid tricyclic framework with precise stereochemistry.

Key Synthetic Routes and Reaction Pathways to Benzomorphan Scaffolds

The synthesis of the benzomorphan nucleus often draws inspiration from established routes for morphinan (B1239233) alkaloids, involving simplification of the morphine skeleton nih.govresearchgate.net. A common strategy for constructing the benzomorphan skeleton involves the acid-catalyzed intramolecular Friedel-Crafts cyclization of appropriately substituted benzyl-functionalized piperidines researchgate.net. This reaction facilitates the formation of the C-ring, completing the tricyclic benzomorphan system.

A specific route described for the preparation of Tonazocine involves a sequence that begins with the condensation of a Grignard reagent with a pyridinium (B92312) salt. This is followed by a Diels-Alder reaction with ethyl acrylate, and subsequent acid-catalyzed cyclization to form the benzomorphan nucleus theswissbay.ch. Further transformations, including acylation and cleavage of a phenolic ether, lead to the final Tonazocine structure theswissbay.ch. While this route provides the core structure, it highlights the complex reaction pathways required.

Table 1: Key Synthetic Steps for Benzomorphan Core Construction (Illustrative)

| Step | Reaction Type / Intermediate | Key Reagents / Conditions | Outcome / Significance |

| 1 | Condensation | Grignard reagent, Pyridinium salt | Formation of initial carbon-carbon bond |

| 2 | Diels-Alder Reaction | Ethyl acrylate | Formation of a cyclic intermediate |

| 3 | Intramolecular Cyclization | Strong acid | Formation of the benzomorphan nucleus |

| 4 | Acylation | Hexanoyl chloride, LDA | Introduction of a ketoester moiety |

| 5 | Ring Opening & Decarboxylation | Formic acid | Formation of a ring-opened benzomorphan |

| 6 | Phenolic Ether Cleavage | Reagents for ether cleavage | Yields the phenolic hydroxyl group of Tonazocine |

Note: This table illustrates general steps based on reported syntheses and may not represent all possible routes or specific conditions for Tonazocine.

Stereoselective Synthesis Approaches for Tonazocine Enantiomers

The benzomorphan scaffold, including Tonazocine, possesses multiple chiral centers, making stereoselective synthesis critical for obtaining specific enantiomers with desired pharmacological profiles researchgate.netwikipedia.org. Tonazocine itself is known to exist as specific stereoisomers, with the (2S,6R,11S) configuration being particularly relevant wikipedia.org. Achieving high enantiomeric purity is paramount, as different stereoisomers can exhibit vastly different biological activities and safety profiles uwindsor.caijfans.orgphysicsandmathstutor.com.

Stereoselective synthesis strategies typically involve:

Asymmetric Synthesis : Employing chiral catalysts, auxiliaries, or reagents to preferentially form one enantiomer over others uwindsor.cauzh.ch.

Stereospecific Reactions : Reactions where a specific stereoisomer of the starting material yields a specific stereoisomer of the product uwindsor.cae-bookshelf.de.

Chiral Pool Synthesis : Utilizing naturally occurring chiral starting materials.

While specific detailed stereoselective routes for Tonazocine are not extensively detailed in the provided literature, the general importance of controlling stereochemistry in benzomorphan synthesis is well-established researchgate.net. The development of efficient asymmetric methodologies is key to accessing enantiomerically pure Tonazocine and its analogs.

Derivatization and Chemical Modification Strategies for Novel Tonazocine Analogs

The benzomorphan nucleus serves as a versatile template, allowing for structural modifications at various functional sites to fine-tune pharmacological properties and explore new therapeutic targets nih.govnih.govresearchgate.net.

Structural Modifications at Key Functional Sites and Their Synthetic Feasibility

Key functional groups on the benzomorphan scaffold, particularly the phenolic hydroxyl group (typically at the 8-position) and the basic nitrogen atom, are primary targets for derivatization nih.govresearchgate.net. Modifications at these sites can significantly influence receptor binding affinity, efficacy, and pharmacokinetic properties.

Phenolic Hydroxyl Group : Esterification, etherification, or other derivatizations of the hydroxyl group can alter polarity, hydrogen bonding capabilities, and metabolic stability. The synthetic feasibility of these modifications is generally high, utilizing standard organic chemistry reactions.

Basic Nitrogen Atom : Alkylation or acylation of the tertiary amine nitrogen can modulate basicity, lipophilicity, and interactions with biological targets. The N-substituent plays a critical role in determining the pharmacological profile of benzomorphan derivatives, including their selectivity for different opioid receptor subtypes nih.govresearchgate.net.

The synthetic feasibility of these modifications is generally well-understood, relying on established functional group transformations. The challenge lies in achieving regioselectivity and stereoselectivity during these derivatization steps.

Influence of Salt Forms, such as Mesilate, on Synthetic Yield and Purity

The formation of pharmaceutical salts is a common strategy to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs) nih.gov. For Tonazocine, the mesilate salt (methanesulfonate) is a recognized form google.comgoogleapis.comgoogleapis.com.

The choice of a mesilate salt can influence several aspects of the synthesis and final product:

Solubility and Dissolution Rate : Mesilate salts are often employed to enhance aqueous solubility, which can positively impact bioavailability and formulation nih.govrsc.org.

Table 2: General Influence of Salt Forms on Pharmaceutical Properties

| Property Influenced | Impact of Salt Formation (General) | Considerations for Mesilate Salts |

| Solubility | Often increased for basic APIs | Mesilates frequently improve aqueous solubility nih.govrsc.org |

| Stability | Can enhance chemical or physical stability | Varies; specific salt screening is required |

| Crystallinity | Influences solid-state properties, polymorphism | Salt crystallization can aid purification |

| Yield | Can be affected by crystallization efficiency | Process optimization is key |

| Purity | Purification via crystallization; potential for impurity formation | Risk of alkyl mesylate formation needs mitigation nih.gov |

| Bioavailability | Directly linked to solubility and dissolution | Improved solubility can lead to better absorption |

Note: Specific data on the influence of the mesilate salt on Tonazocine's yield and purity requires detailed process chemistry documentation, which is not fully available in the general literature.

Compound List

Tonazocine

Tonazocine Mesilate

Morphine

Zenazocine

Volazocine

Quadazocine

Phenazocine

Pentazocine

Moxazocine

Metazocine

Ketazocine

Ibazocine

Gemazocine

Fluorophen

Eptazocine

Cogazocine

Cyclazocine

Brenazocine

Anazocine

Alazocine

Tramadol

Trefentanil hydrochloride

Trolamine

Veradoline hydrochloride

Verilopam hydrochloride

Xorphanol mesylate

Xylazine hydrochloride

Zomepirac sodium

Zucapsaicin

Falcipin-2

Chloroquine

Aspernomine

Strychnochromine

Sespenine

Unciaphenol

Meloyunnanines A-C

Scandomeline

Episcandomeline

Mebendazole

Methane sulfonic acid (MSA)

Tolazoline

Tiopinac

Unfortunately, despite extensive searching, no specific preclinical pharmacokinetic and drug disposition studies for this compound were found in the provided search results. The available information primarily focuses on its pharmacological activity as a δ-opioid receptor agonist with μ-receptor antagonist properties and its classification as a chemical compound.

Therefore, it is not possible to generate a detailed article structured around the requested outline, including data tables on absorption, distribution, biotransformation, and excretion, as the necessary scientific data for this compound is not publicly available through these searches.

Compound Names Mentioned

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for Tonazocine mesilate to ensure reproducibility?

- Methodological Answer : To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) using a Design of Experiments (DoE) approach. Validate purity at each step via HPLC coupled with mass spectrometry (LC-MS) to detect intermediates and byproducts. Cross-reference results with established synthesis routes for structurally similar mesilate derivatives (e.g., Doxazosin mesilate) to identify critical control points .

- Key Metrics : Yield, purity (≥98% by HPLC), and structural confirmation via and .

Q. What analytical methods are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use a tiered approach:

- Purity : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.

- Solubility : Phase-solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) to predict bioavailability.

- Polymorphism : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify crystalline forms.

- Stability : Forced degradation studies under ICH guidelines (acid/base hydrolysis, oxidative stress) to assess degradation pathways .

Q. How should in vitro models be designed to evaluate this compound’s opioid receptor selectivity?

- Methodological Answer : Use transfected cell lines (e.g., CHO-K1 cells expressing μ, δ, κ opioid receptors) with cAMP accumulation assays. Include positive controls (e.g., DAMGO for μ receptors) and negative controls (untreated cells). Apply Schild analysis to calculate values and assess competitive antagonism. Replicate experiments in triplicate to minimize batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Conduct population PK-PD modeling using nonlinear mixed-effects approaches (e.g., NONMEM). Stratify data by covariates (e.g., age, renal function) to identify confounding factors. Validate models with bootstrap analysis and visual predictive checks (VPCs). Compare results across species (rodent vs. non-rodent) to isolate interspecies variability .

- Data Conflict Example : If plasma half-life () differs between studies, assess protein binding (% unbound fraction) using equilibrium dialysis.

Q. What experimental designs mitigate bias in preclinical efficacy studies for this compound?

- Methodological Answer : Implement blinded, randomized crossover studies in animal models (e.g., tail-flick test for analgesia). Use stratified randomization based on baseline pain thresholds. Include placebo and active comparator arms (e.g., morphine). Apply Bayesian adaptive designs to refine dosing regimens dynamically. Publish raw datasets with metadata to enable independent reanalysis .

Q. How does this compound’s polymorphic form impact its dissolution profile and bioavailability?

- Methodological Answer : Synthesize and isolate polymorphs (Forms I and II) via solvent recrystallization. Characterize dissolution profiles using USP Apparatus II (paddle) in pH 6.8 phosphate buffer. Correlate with bioavailability in a crossover pharmacokinetic study (n ≥ 6 per group). Use multivariate ANOVA to assess significance of form-dependent differences in and AUC .

Data Analysis and Reporting Guidelines

Q. How should researchers address missing data in this compound’s toxicity datasets?

- Methodological Answer : Apply multiple imputation (MI) for continuous variables (e.g., ALT/AST levels) or pattern-mixture models for categorical data (e.g., histopathology scores). Validate imputation robustness via sensitivity analysis. Report missing data mechanisms (MCAR, MAR, MNAR) in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC and Hill slope with 95% confidence intervals. Use Akaike Information Criterion (AIC) to compare nested models. For non-monotonic responses, apply segmented regression or generalized additive models (GAMs) .

Tables for Key Research Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.